4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. This compound features a chloromethyl group at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position. The presence of these substituents contributes to its unique chemical properties and potential applications in various scientific fields.
This compound can be classified under heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities. Pyrazoles are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science. The molecular formula of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is C7H10ClN2, with a molar mass of approximately 158.63 g/mol .
The synthesis of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves several key steps:
These synthetic routes allow for the generation of various derivatives of pyrazoles, expanding their utility in research and industry.
The molecular structure of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole can be represented by its structural formula:
The compound features:
The InChI representation for this compound is:
This structural information is crucial for understanding its reactivity and interactions with other molecules .
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions due to its functional groups:
These reactions expand its applicability in synthesizing more complex organic molecules for pharmaceuticals and agrochemicals .
The mechanism of action for compounds like 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole often involves interactions with biological macromolecules such as enzymes or receptors. For instance, pyrazole derivatives have been investigated for their potential as enzyme inhibitors or receptor ligands due to their ability to mimic natural substrates or bind to active sites.
The specific mechanism may vary depending on the target protein but generally involves:
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN2 |
| Molar Mass | 158.63 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
These properties are essential for determining its handling, storage, and application in various chemical processes .
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole has diverse applications across multiple scientific fields:
This derivative possesses the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol, with a canonical SMILES representation of CC1=NN(CC)C=C1CCl and InChIKey PIRAATRDZLYSOG-UHFFFAOYSA-N [1] [2]. The compound’s structural significance emerges from three key features:
Electronic Effects: The chloromethyl (-CH₂Cl) group at C4 creates an electron-deficient carbon center, enabling nucleophilic substitution reactions essential for constructing complex molecular architectures. Simultaneously, the methyl group at C3 exhibits moderate electron-donating properties (+I effect), creating an electronic asymmetry that influences charge distribution and dipole moments within the heterocyclic ring (experimental dipole moment: ~2.1 D). This polarization enhances binding interactions with biological targets through dipole-dipole forces and hydrogen bonding [7] [10].
Steric and Conformational Properties: The ethyl group at N1 (1-ethyl) adopts a pseudo-equatorial orientation in solution, minimizing steric interactions with the C3-methyl and C4-chloromethyl substituents. This configuration creates a steric gradient ideal for accommodating binding pockets in enzymes and receptors. Comparative molecular footprint analyses reveal that 3-methyl-4-(chloromethyl) substitution optimally balances steric bulk and ligand-receptor complementarity [7].
Crystallographic and Spectroscopic Signatures: X-ray diffraction studies of analogous pyrazoles show planar ring systems with bond lengths intermediate between single and double bonds (C-N: ~1.36 Å; N-N: ~1.37 Å), confirming aromatic character. In NMR spectroscopy, the chloromethyl hydrogens appear as characteristic singlets near δ 4.5 ppm, while C4 resonates at ~45 ppm in ¹³C NMR spectra [2] [7].
Table 1: Physicochemical Properties of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole
| Property | Value |
|---|---|
| CAS Registry Number | 955900-22-8 |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (ring N atoms) |
| XLogP3 (Partition Coeff.) | 1.8 (estimated) |
| Topological Polar Surface Area | 12.9 Ų |
| SMILES | CC1=NN(CC)C=C1CCl |
The therapeutic exploration of pyrazole derivatives began in 1883 when Ludwig Knorr first synthesized antipyrine (phenazone) via phenylhydrazine condensation with ethyl acetoacetate, establishing pyrazoles as antipyretic/analgesic agents [10]. The 20th century witnessed strategic molecular refinements:
Mid-1900s: Introduction of phenylbutazone (1949) demonstrated potent anti-inflammatory effects through COX inhibition, though later withdrawn due to toxicity. This era established the 3,5-diaryl substitution pattern as critical for anti-inflammatory activity [4] [10].
Late 20th Century: Rational drug design yielded celecoxib (FDA approved 1998), incorporating a 4-methylsulfonylphenyl group at C5 and trifluoromethyl group at C3 for selective COX-2 inhibition. This breakthrough validated pyrazole as a scaffold for target-specific drug design and highlighted the pharmacological impact of C3/C4 substituents [4] [8].
21st Century Innovations: Development of rimonabant (CB1 antagonist), fipronil (GABA antagonist insecticide), and crizotinib (ALK inhibitor) showcased pyrazole’s adaptability across therapeutic domains. Modern synthetic techniques – including transition-metal catalysis and microwave-assisted cyclization – now enable efficient production of derivatives like 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole for structure-activity relationship (SAR) studies [4] [7] [10].
The chloromethyl-functionalized derivative represents a strategic evolution in this lineage, where the reactive -CH₂Cl group enables modular derivatization for optimizing pharmacokinetic properties. Its synthesis typically involves:
Table 2: Historical Milestones in Pyrazole-Based Drug Development
| Year | Compound | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1883 | Antipyrine (Phenazone) | Analgesic/Antipyretic | First synthetic pyrazolone |
| 1949 | Phenylbutazone | Anti-inflammatory (COX inhibitor) | 3,5-Diaryl substitution |
| 1970s | Betazole | Gastric acid secretion diagnostic | 3-Heteroaromatic substitution |
| 1998 | Celecoxib | Selective COX-2 inhibition | 3-Trifluoromethyl, 4-sulfonamide |
| 2006 | Rimonabant | Cannabinoid receptor antagonist | 1,5-Diaryl substitution pattern |
| 2011 | Crizotinib | ALK/ROS1 kinase inhibition | 3,5-Bis(trifluoromethyl)pyrazole core |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: